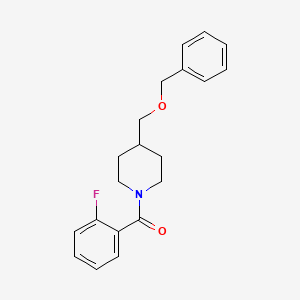
(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone” is a chemical compound . It is a potential 5-HT2A antagonist for SPECT brain imaging . This compound is relevant to psychiatric illnesses like depression and anorexia, which are associated with a malfunctioning of brain 5-HT2A receptors .
Synthesis Analysis
The synthesis of this compound involves the radiosynthesis of [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, the synthesis of its precursor, (4-fluorophenyl) {1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone . The precursor was synthesized with a total yield of 40% .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed analysis would require more specific information .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a halogen exchange reaction . The yield of this reaction was 70% .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.4 g/mol . Its Log P was measured to be 2.52 , indicating its lipophilicity.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Studies : Research has been conducted on boric acid ester intermediates with benzene rings, similar to the queried compound, showcasing their synthesis through substitution reactions and detailed structural analysis via FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and DFT studies. Such studies reveal insights into the molecular structures, electrostatic potential, and physicochemical properties of these compounds (Huang et al., 2021).
Potential Medicinal Applications
- Antitubercular Activities : Compounds with structural elements similar to "(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone" have been synthesized and tested for antitubercular activity against Mycobacterium tuberculosis, indicating potential medicinal applications. Notably, specific derivatives exhibited significant in vitro activity and were effective against multidrug-resistant strains, highlighting the therapeutic potential of structurally related compounds (Bisht et al., 2010).
Drug Degradation and Impurity Characterization
- Impurity Analysis in Pharmaceuticals : Research into the degradation impurities of paroxetine hydrochloride hemihydrate, an active pharmaceutical ingredient, has shown the importance of characterizing impurities for drug safety and efficacy. Similar methodologies could be applicable for studying "(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone" and its degradation products (Munigela et al., 2008).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Compounds structurally related to the queried chemical have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies demonstrate the potential of similar compounds to serve as leads for the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c21-19-9-5-4-8-18(19)20(23)22-12-10-17(11-13-22)15-24-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXUIOSAAKMTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

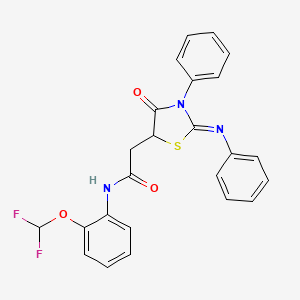
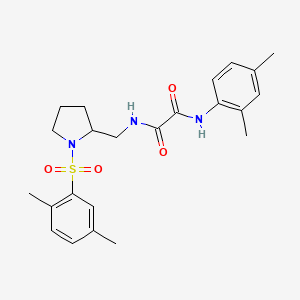
![4-formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide](/img/structure/B2607854.png)
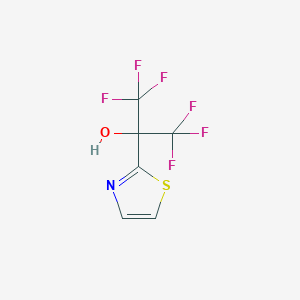
![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)
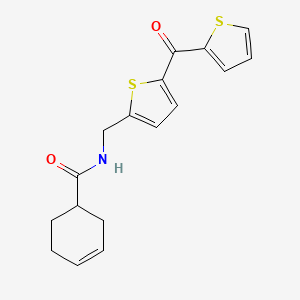
![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)

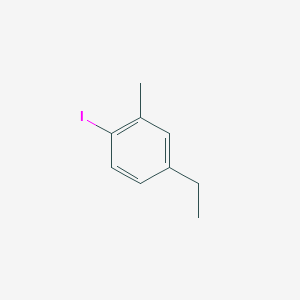
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2607866.png)
![1-(4-Bromophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2607871.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)
